molecular formula C21H26N4O2S B2656730 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 1211159-21-5

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2656730
CAS No.: 1211159-21-5
M. Wt: 398.53
InChI Key: WFSNNEWBHMDFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a piperazine ring, and a tert-butylbenzenesulfonyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzodiazole core can interact with nucleic acids or proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core and a piperazine ring functionalized with a tert-butylbenzenesulfonyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c1-21(2,3)16-8-10-17(11-9-16)28(26,27)25-14-12-24(13-15-25)20-22-18-6-4-5-7-19(18)23-20/h4-11H,12-15H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSNNEWBHMDFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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